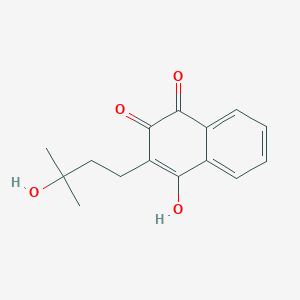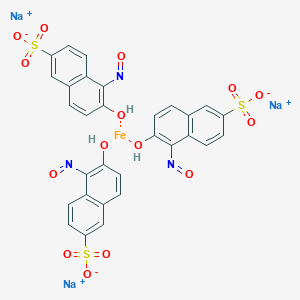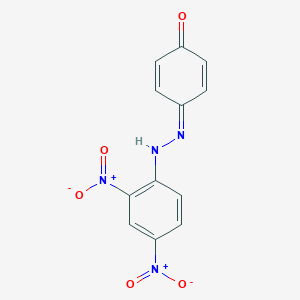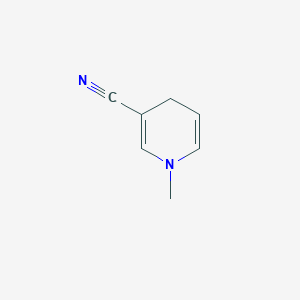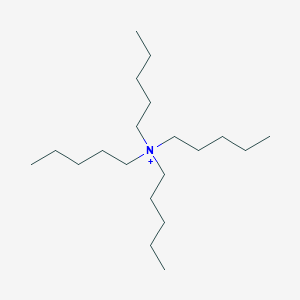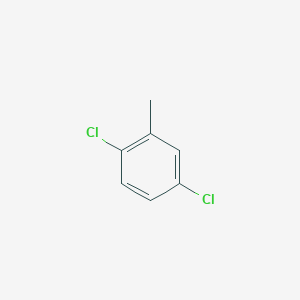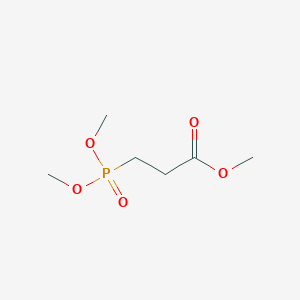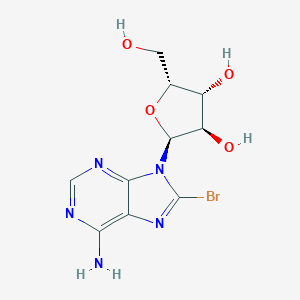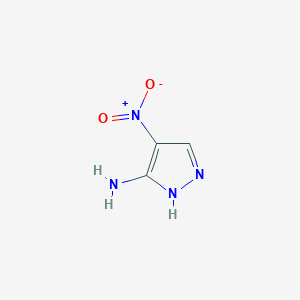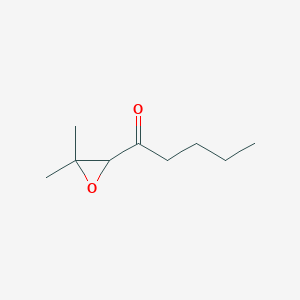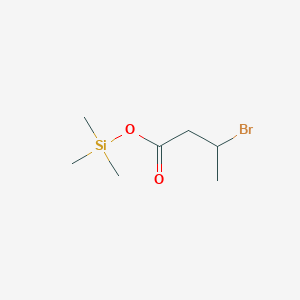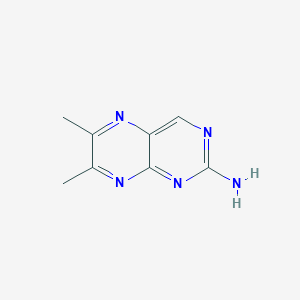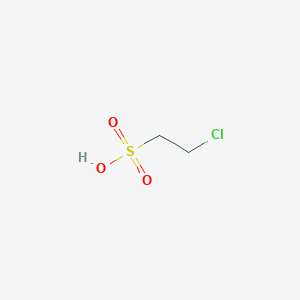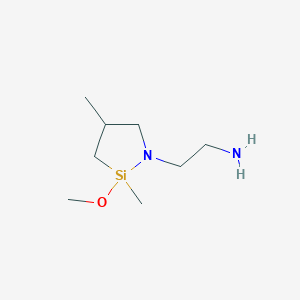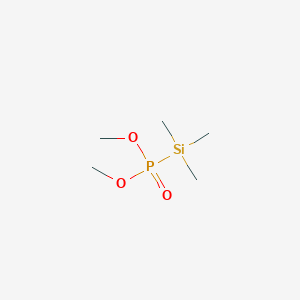
dimethoxyphosphoryl(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dimethoxyphosphoryl(trimethyl)silane is an organophosphorus compound with the chemical formula C5H15O3PSi. It is a colorless liquid that is soluble in organic solvents such as ether, methanol, and ethanol. This compound is used as a catalyst and intermediate in organic synthesis, particularly in the synthesis of phosphonates and phosphoramidates .
Métodos De Preparación
dimethoxyphosphoryl(trimethyl)silane can be synthesized through the reaction of dimethyl phosphite and trimethylchlorosilane. The reaction is carried out at room temperature, and the mixture is stirred until the reaction is complete. During the reaction, hydrogen chloride gas is produced and released. The product is then purified using appropriate solvents .
Análisis De Reacciones Químicas
dimethoxyphosphoryl(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo substitution reactions with halides to form different phosphite esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides like chlorides. The major products formed from these reactions are phosphates, phosphines, and substituted phosphite esters .
Aplicaciones Científicas De Investigación
dimethoxyphosphoryl(trimethyl)silane has several scientific research applications:
Mecanismo De Acción
The mechanism by which dimethyl (trimethylsilyl)phosphite exerts its effects involves the formation of protective films on the surfaces of electrodes in lithium-ion batteries. These films are formed through electrochemical redox reactions, which improve the stability of the electrode-electrolyte interface and reduce impedance .
Comparación Con Compuestos Similares
dimethoxyphosphoryl(trimethyl)silane can be compared with other similar compounds such as:
Dimethyl phosphite: Used in the synthesis of α-aminophosphonates and optically active α-hydroxy phosphonates.
Trimethylsilyl dimethyl phosphite: Used in the preparation of protected phosphoamino acids and phosphoenolpyruvate.
Tris(trimethylsilyl) phosphite: Used in the synthesis of trimethylsilyl esters of phosphorus(III) acids.
This compound is unique due to its multifunctional applications in both organic synthesis and as an additive in lithium-ion batteries, providing enhanced performance and stability .
Propiedades
Número CAS |
18135-14-3 |
|---|---|
Fórmula molecular |
C5H15O3PSi |
Peso molecular |
182.23 g/mol |
Nombre IUPAC |
dimethoxyphosphoryl(trimethyl)silane |
InChI |
InChI=1S/C5H15O3PSi/c1-7-9(6,8-2)10(3,4)5/h1-5H3 |
Clave InChI |
UXEJFLIQYYPDFZ-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)[Si](C)(C)C |
SMILES canónico |
COP(=O)(OC)[Si](C)(C)C |
Key on ui other cas no. |
18135-14-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


